molecular formula C19H26N4O B5901629 N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide

N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide

Numéro de catalogue B5901629
Poids moléculaire: 326.4 g/mol
Clé InChI: IITXRSLFWDBJFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide, also known as DMEMB, is a small molecule that is used in scientific research applications. DMEMB is a nicotinamide adenine dinucleotide (NAD) analogue that has been shown to have a variety of biochemical and physiological effects.

Mécanisme D'action

N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide is a competitive inhibitor of NAD synthesis. It works by binding to the active site of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD salvage pathway. By inhibiting NAMPT, N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide decreases the intracellular levels of NAD. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide also activates SIRT1, which is a NAD-dependent protein deacetylase that plays a key role in cellular metabolism and aging.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide decreases the intracellular levels of NAD, which affects a variety of cellular processes, including metabolism, DNA repair, and stress response. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide also activates SIRT1, which has been shown to have anti-aging and anti-inflammatory effects. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has also been shown to inhibit cancer cell growth and to have neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide is that it is a potent inhibitor of NAD synthesis and a potent activator of SIRT1. This makes it a useful tool for studying the role of NAD and SIRT1 in cellular metabolism, aging, and disease. One limitation of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide is that it is a small molecule that may have off-target effects. Careful controls and validation experiments are necessary to ensure that the observed effects are due to the inhibition of NAD synthesis and the activation of SIRT1.

Orientations Futures

There are several future directions for N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide research. One direction is to study the role of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide in cancer therapy. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to inhibit cancer cell growth, and further research could lead to the development of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide-based cancer therapies. Another direction is to study the role of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide in neurodegenerative diseases. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to have neuroprotective effects, and further research could lead to the development of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide-based therapies for neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide in vivo. Animal studies and clinical trials will be necessary to determine whether N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has therapeutic potential in humans.

Méthodes De Synthèse

The synthesis of N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide involves several steps. The first step is the protection of the amine group of 2-methylbenzylamine with a Boc group. The second step involves the reaction of the protected amine with 2-chloronicotinic acid. The third step is the deprotection of the Boc group with TFA. The final step is the reaction of the resulting amine with N,N-dimethylaminoethyl chloride and methylamine. The product is then purified by column chromatography.

Applications De Recherche Scientifique

N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been used in scientific research as a tool to study NAD metabolism and signaling pathways. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has been shown to be a potent inhibitor of NAD synthesis and to activate the NAD-dependent protein deacetylase SIRT1. N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide has also been used to study the role of NAD in cellular metabolism, aging, and disease.

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15-8-5-6-9-16(15)14-23(13-12-22(3)4)19(24)17-10-7-11-21-18(17)20-2/h5-11H,12-14H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITXRSLFWDBJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCN(C)C)C(=O)C2=C(N=CC=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.